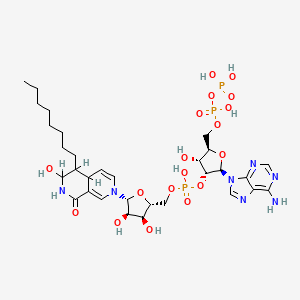

Nadp-decanaldehyde

Description

Properties

CAS No. |

70578-47-1 |

|---|---|

Molecular Formula |

C31H48N7O18P3 |

Molecular Weight |

899.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-5-octyl-8-oxo-4a,5,6,7-tetrahydro-2,7-naphthyridin-2-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C31H48N7O18P3/c1-2-3-4-5-6-7-8-17-16-9-10-37(11-18(16)29(43)36-28(17)42)30-24(41)22(39)19(53-30)12-51-58(47,48)55-25-23(40)20(13-52-59(49,50)56-57(44,45)46)54-31(25)38-15-35-21-26(32)33-14-34-27(21)38/h9-11,14-17,19-20,22-25,28,30-31,39-42H,2-8,12-13H2,1H3,(H,36,43)(H,47,48)(H,49,50)(H2,32,33,34)(H2,44,45,46)/t16?,17?,19-,20-,22-,23-,24-,25-,28?,30-,31-/m1/s1 |

InChI Key |

PSATYDKFTRVLDM-VTFUKPRKSA-N |

SMILES |

CCCCCCCCC1C2C=CN(C=C2C(=O)NC1O)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)O)O)O)O |

Isomeric SMILES |

CCCCCCCCC1C2C=CN(C=C2C(=O)NC1O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)O)O)O)O |

Canonical SMILES |

CCCCCCCCC1C2C=CN(C=C2C(=O)NC1O)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)O)O)O)O |

Synonyms |

NADP-decanaldehyde nicotinamide-adenine dinucleotide phosphate decanaldehyde |

Origin of Product |

United States |

Synthesis and Structural Characterization of Nadp Decanaldehyde Adducts

Enzymatic Formation of NADP-Decanaldehyde Adducts

The formation of adducts between NADP(H) and decanaldehyde is often mediated by enzymes, particularly those of the aldehyde dehydrogenase (ALDH) and aldo-keto reductase (AKR) superfamilies. These enzymes utilize NADP+ or NADPH as a cofactor for the oxidation or reduction of a wide range of aldehydes.

Identification of Precursor Compounds in Enzymatic Reactions

The primary precursors for the enzymatic formation of these adducts are:

Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+): In its oxidized form, NADP+ acts as an electron acceptor in oxidation reactions catalyzed by aldehyde dehydrogenases. wikipedia.org

Reduced Nicotinamide Adenine Dinucleotide Phosphate (NADPH): The reduced form, NADPH, serves as an electron donor for the reduction of aldehydes to alcohols by enzymes like aldehyde reductases. wikipedia.org

Decanal (B1670006): This medium-chain fatty aldehyde is a substrate for various oxidoreductases and can be found in all eukaryotes. It is a hydrophobic molecule that can act as a substrate or, in some cases, an inhibitor of the enzymes that metabolize it. asm.org

Mechanisms of Adduct Formation by Specific Enzymes

Enzymes play a crucial role in facilitating the formation of NADP-decanal adducts, often as part of their catalytic cycle or as a result of inhibition.

Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the oxidation of aldehydes to carboxylic acids using NAD(P)+ as a cofactor. rcsb.org The catalytic mechanism typically involves a nucleophilic attack by a cysteine residue in the active site on the carbonyl carbon of the aldehyde substrate. acs.org While the primary reaction leads to the formation of a thiohemiacetal intermediate, under certain conditions, such as high substrate concentrations, substrate inhibition can occur. researchgate.net This can involve the formation of a stable adduct. Some ALDHs, like those from Acinetobacter calcoaceticus, show high activity with long-chain aldehydes such as decanal. nih.gov Research on an NADP-dependent ALDH from Streptococcus mutans provided early structural insights into this enzyme class. rcsb.org

Aldo-Keto Reductases (AKRs): This superfamily of enzymes, including aldehyde reductase, catalyzes the NADPH-dependent reduction of aldehydes. acs.org The reaction of glycolaldehyde (B1209225) with the NADP+ complex of bovine kidney aldose reductase (ALR2) has been shown to produce a covalent adduct. nih.gov A similar mechanism can be inferred for other aldehydes like decanal. The addition product of NADP+ and decanaldehyde has been synthesized and characterized as an inhibitor of beef brain NADP-linked aldehyde reductase. nih.gov

Covalent Modification: In the absence of the reducing cofactor NADPH, some enzymes like aldose reductase can be covalently modified by unsaturated aldehydes. acs.org The formation of covalent adducts between NADPH and a catalytic cysteine residue has also been observed in Pseudomonas aeruginosa betaine (B1666868) aldehyde dehydrogenase, suggesting a potential regulatory mechanism. nih.gov This highlights that adduct formation is not limited to the aldehyde substrate but can also occur directly with the cofactor.

Spectroscopic Characterization of this compound Complexes

Spectroscopic methods are essential for identifying and characterizing the formation of adducts between NADP(H) and aldehydes.

UV-Visible Spectroscopy: The formation of an NAD(P)H-cysteine adduct can be detected by changes in the UV absorption spectrum, often showing a characteristic peak. researchgate.net The enzymatic activity of ALDHs is commonly monitored spectrophotometrically by tracking the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH. pnas.org The formation of an enzyme-bound chromophore with distinct absorbance properties was observed in the reaction of glycolaldehyde with an E-NADP complex, indicating adduct formation. nih.gov

Fluorescence Spectroscopy: Similar to UV-Vis spectroscopy, fluorescence can be used to detect adduct formation. The NADP-glycolaldehyde adduct exhibits fluorescence properties that are distinct from NADPH, providing another method for its characterization. nih.gov

Mass Spectrometry: Tandem mass spectrometry is a powerful tool for identifying proteins that have been modified by lipid peroxidation products, including aldehydes. nih.gov This technique can pinpoint the exact site of adduct formation on a protein. oregonstate.edu MALDI mass spectrometry has been used to confirm the adduction of 4-hydroxy-2-nonenal (HNE), another aldehyde, to proteins by observing the characteristic mass shift. nih.gov

Crystallographic Analysis of this compound-Enzyme Interactions

X-ray crystallography provides high-resolution structural data on how NADP-decanal adducts bind to enzymes.

Aldehyde Dehydrogenases (ALDHs): The crystal structure of a fatty aldehyde dehydrogenase (FAldDH) from Marinobacter aquaeolei VT8 has been solved with both NAD+ and the substrate decanal bound. asm.org This structure revealed details of the substrate-binding pocket, showing a long, hydrophobic channel that accommodates the aliphatic tail of decanal. asm.org The analysis suggested that the C4 atom of NAD+ is positioned appropriately to accept a hydride from the decanal during catalysis. asm.org Other crystallographic studies on ALDHs have shown that the binding of NADP+ can induce significant conformational changes in the enzyme. rcsb.org The structure of a reaction intermediate of an NADP-dependent aldehyde dehydrogenase has also been captured, showing the covalent binding of the substrate as a thioacylenzyme intermediate. rcsb.org

Computational Modeling of Adduct Structure and Binding Dynamics

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental data by providing insights into the dynamics of adduct formation and binding.

Molecular Docking: Docking studies have been used to model the binding of activators and substrates within the enzymatic cavity of ALDHs. For instance, the binding of the activator Alda-89 to ALDH3A1 was analyzed using computational modeling, providing insights into its mechanism of action. pnas.org

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic interactions between the enzyme, cofactor, and substrate. Simulations of E. coli YqhD, an alcohol/aldehyde oxidoreductase, have shown that the binding of NADP+ versus NADPH influences the conformational dynamics of the enzyme, particularly in the cofactor-binding cleft. mdpi.com Such simulations can help rationalize kinetic data by revealing differences in binding and release dynamics. mdpi.com Computational models have also been used to propose structural mechanisms for substrate selection and coenzyme preference in oxidoreductases that act on decanal. nih.gov

Enzymatic Pathways Involving Decanaldehyde and Nadp

NADP-Linked Aldehyde Reductases and Decanaldehyde Metabolism

NADP-linked aldehyde reductases are key players in the detoxification of aldehydes and in various biosynthetic pathways. Their ability to reduce a wide range of aldehyde substrates, including decanaldehyde, highlights their metabolic significance.

The study of NADP-dependent decanaldehyde reductases involves their isolation from various biological sources and subsequent biochemical characterization to understand their properties and functions.

NADP-dependent aldehyde reductases capable of metabolizing decanaldehyde have been identified in a diverse array of organisms, ranging from mammals to microorganisms and plants. For instance, an aldehyde reductase from bovine brain has been shown to utilize decanaldehyde as a substrate umich.edu. In mouse liver, an NADPH-dependent alcohol dehydrogenase located in the particulate fraction is responsible for reducing fatty aldehydes, including decanaldehyde, to their respective fatty alcohols umich.edu. Broccoli leaves also contain an enzyme that reduces palmitaldehyde, another fatty aldehyde, using NADPH umich.edu.

More recently, a Pseudomonas sp. strain DRYJ3, isolated from Antarctica, demonstrated aldehyde reductase activity in crude enzyme preparations, specifically acting on 1-decanalaldehyde jeb.co.in. This enzyme activity was detected at a rate of 20 nmol/min jeb.co.in. Human tissues are also rich sources of these enzymes; an NADPH-dependent aldehyde reductase has been purified to homogeneity from human liver nih.gov. Additionally, human placenta contains two distinct aldehyde reductases, with Aldehyde Reductase II being exclusively NADPH-dependent and exhibiting strong affinity for various aldehydes nih.gov. An NADP-linked aldehyde reductase has also been identified in Leishmania donovani promastigotes nih.gov.

Isolation and purification techniques typically involve standard biochemical methods. For the mouse liver alcohol dehydrogenase, methods such as Sephadex chromatography and ion-exchange celluloses were employed umich.edu. For the enzyme from Leishmania donovani, sonication of cells followed by high-speed centrifugation was used to obtain the supernatant fraction containing the activity nih.gov.

NADP-dependent aldehyde reductases often exhibit broad substrate specificities, capable of reducing a variety of aldehyde compounds. The aldehyde reductase from bovine brain, for example, can reduce decanaldehyde, palmitaldehyde, and numerous aromatic aldehydes umich.edu.

Saccharomyces cerevisiae ADH6, an NADP-dependent medium-chain alcohol dehydrogenase, demonstrates a broad substrate specificity. It shows significantly higher catalytic efficiency (50 to 12,000 times greater) for aldehydes compared to corresponding alcohols uniprot.org. This enzyme is active towards both aromatic and aliphatic aldehydes, including linear and branched-chain structures, with particularly high activity observed for aromatic aldehydes such as cinnamaldehyde (B126680) and benzaldehyde, as well as substituted benzaldehydes like veratraldehyde and p-anisaldehyde uniprot.org. Notably, it shows no activity with ketones uniprot.org.

Human liver aldehyde reductase generally prefers aromatic aldehydes over aliphatic ones as substrates nih.gov. Human placenta aldehyde reductase II, which is strictly NADPH-dependent, exhibits a strong affinity for various aldehydes, including glyceraldehyde, propionaldehyde, and pyridine-3-aldehyde nih.gov. Another human enzyme, Aldo-Keto Reductase 1B15 (AKR1B15), also an NADPH-dependent enzyme, has a broad substrate specificity encompassing both aliphatic and aromatic aldehydes and ketones plos.org. The enzyme from Leishmania donovani functions primarily as an aldehyde reductase, as indicated by its significantly higher Km values for alcohols compared to their corresponding aldehydes nih.gov.

Understanding the kinetics and catalytic mechanisms of NADP-dependent decanaldehyde reductases provides insights into their efficiency and mode of action.

Kinetic studies reveal important parameters such as Michaelis constants (Km), maximum reaction rates (Vmax), and catalytic efficiencies (kcat/Km). For instance, an alcohol dehydrogenase from mouse liver (supernatant fraction, NADH-dependent) was found to follow a Theorell-Chance mechanism, where the enzyme can be preincubated with either substrate or coenzyme to achieve equal reaction rates umich.edu. Michaelis constants for NADH and NADPH were determined for this enzyme using n-butanal and dodecanal (B139956) as substrates umich.edu.

A significant finding related to decanaldehyde is the synthesis and characterization of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-decanalaldehyde adduct. This adduct acts as a potent inhibitor of beef brain NADP-linked aldehyde reductase, exhibiting a dissociation constant (Ki) of 2.3 x 10^-6 M researchgate.netnih.gov. This suggests a tight binding interaction that interferes with the enzyme's normal catalytic cycle.

For human aldehyde reductase, mutations in key active site residues can significantly impact catalytic efficiency. For example, a H112Q mutant showed a substantial decrease in catalytic efficiency (kcat/Km) for hydrophilic substrates (approximately 150-fold reduction) and aromatic substrates (approximately 4200-fold reduction) compared to the wild-type enzyme nih.gov. For Saccharomyces cerevisiae ADH6, the kcat for S-nitroso-CoA as a substrate is reported as 2.59 min⁻¹ uniprot.org. Human AKR1B15 has a Km value for NADPH of 5 μM plos.org.

Table 1: Kinetic Parameters of NADP-Dependent Aldehyde Reductases

| Enzyme Source | Substrate/Inhibitor | Parameter | Value | Reference |

| Beef Brain Aldehyde Reductase | NADP-Decanaldehyde Adduct | Ki | 2.3 x 10⁻⁶ M | nih.gov |

| Human Aldehyde Reductase | Hydrophilic Substrates | kcat/Km | ~150-fold decrease (H112Q mutant) | nih.gov |

| Human Aldehyde Reductase | Aromatic Substrates | kcat/Km | ~4200-fold decrease (H112Q mutant) | nih.gov |

| Saccharomyces cerevisiae ADH6 | S-nitroso-CoA | kcat | 2.59 min⁻¹ | uniprot.org |

| Human AKR1B15 | NADPH | Km | 5 μM | plos.org |

The catalytic mechanisms of NADP-dependent aldehyde reductases generally involve the transfer of a hydride ion from NADPH to the aldehyde substrate, converting it into an alcohol. For human aldehyde reductase, key active site residues have been identified that are crucial for its catalytic function nih.gov. Tyr49 is proposed to act as the proton donor in a hydrogen-bonding network involving Asp43/Lys77, while Lys79 plays a role in nucleotide binding nih.gov. His112 is critical for determining the enzyme's substrate specificity nih.gov. Studies on the H112Q mutant of human aldehyde reductase suggest that hydride and proton transfers occur in two discrete steps, with hydride transfer preceding proton transfer nih.gov.

Reaction Kinetics and Rate Constants

Molecular Cloning and Expression of NADP-Dependent Aldehyde Reductase Genes

The genes encoding NADP-dependent aldehyde reductases (ARs) have been successfully cloned and expressed in various host systems to facilitate their characterization and potential biotechnological applications. For instance, an NADPH-dependent fatty aldehyde reductase (FALDR) from Marinobacter aquaeolei VT8, an enzyme proposed to be involved in bacterial wax ester synthesis, was expressed in Escherichia coli as a fusion protein. asm.org This recombinant enzyme, a 57-kDa monomer, was purified to near homogeneity, demonstrating its utility for further study. asm.org Similarly, a thermostable NADP+-dependent medium-chain alcohol dehydrogenase (which acts as an alkylaldehyde reducing enzyme) from Acinetobacter sp. strain M-1 was cloned, and its gene (alrA) was highly expressed in Escherichia coli. nih.gov This allowed for simpler purification procedures of the enzyme from the recombinant host. nih.gov Other examples include the cloning and expression of an NADPH-dependent carbonyl reductase from Candida magnoliae, which reduces ethyl 4-chloro-3-oxobutanoate, and two broad-specificity NADPH-dependent aldehyde reductases (YGL039w1 and YGL039w2) from Kluyveromyces marxianus strain DMB1, both expressed in Escherichia coli. tandfonline.comoup.com These cloning and expression efforts are crucial for understanding the enzymatic characteristics and potential industrial applications of these reductases.

Structural Biology of NADP-Dependent Aldehyde Reductases

NADP-dependent aldehyde reductases, such as aldose reductase, typically belong to the aldo-keto reductase superfamily and share a common structural motif known as the β/α-barrel. acs.orgwikipedia.orgnih.govebi.ac.ukebi.ac.uk This structure is composed of eight parallel β-strands surrounded by eight peripheral α-helical segments. acs.org The catalytic active site is situated within the core of this barrel. acs.org

A key aspect of their structural biology is the binding of the NADP/NADPH cofactor. The nicotinamide adenine dinucleotide phosphate (B84403) (NADP) cofactor is positioned at the carboxyl-terminal end of the β/α barrel, with its nicotinamide ring projecting into the center of the barrel. acs.orgnih.gov Upon NADPH binding, these enzymes undergo significant conformational changes, often involving the reorientation of a surface loop (e.g., loop 7 in aldose reductase), which effectively "locks" the coenzyme into place. wikipedia.orgnih.govebi.ac.uk This binding mechanism in aldose reductase has been noted to be more akin to FAD-dependent oxidoreductases than other NAD(P)-dependent ones. nih.govebi.ac.uk

The active site typically involves a hydrogen-bonding network critical for catalysis. For instance, in human aldehyde reductase, residues like Tyr49 (homologous to Tyr48 in aldose reductase) act as a proton donor, while His112 (homologous to His110) influences substrate orientation and specificity. ebi.ac.uknih.gov Lys79 also plays a role in nucleotide binding. nih.gov The transfer of the pro-R hydride from NADPH to the substrate's carbonyl carbon is a fundamental step in the reduction mechanism, followed by proton donation to form the alcohol product. acs.orgebi.ac.uk

NADP-Linked Aldehyde Dehydrogenases and Decanaldehyde Oxidation

Aldehyde dehydrogenases (ALDHs) constitute a superfamily of enzymes that catalyze the irreversible NAD(P)+-dependent oxidation of a broad spectrum of aldehydes to their corresponding carboxylic acids. units.ith-its.orgnih.govfrontiersin.org This process is crucial for detoxification, biosynthesis, and maintaining cellular homeostasis. frontiersin.org

Identification and Functional Annotation of NADP-Dependent Decanaldehyde Dehydrogenases

Several NADP-dependent aldehyde dehydrogenases have been identified and functionally annotated, demonstrating their capacity to oxidize decanaldehyde. An inducible NADP-dependent aldehyde dehydrogenase from Acinetobacter calcoaceticus, localized in intracytoplasmic membranes, has been purified and kinetically characterized. nih.gov This enzyme is induced by long-chain aliphatic hydrocarbons and alkanols. nih.gov Another notable example is the aldehyde dehydrogenase from the bioluminescent bacterium Vibrio harveyi, which exhibits high specificity and affinity for NADP+ and catalyzes the oxidation of long-chain aliphatic aldehydes. portlandpress.com Human ALDH3A2 is also known to catalyze the oxidation of medium and long-chain aliphatic aldehydes, including decanal (B1670006), to fatty acids. uniprot.org

Enzymatic Activity and Coenzyme Specificity

The enzymatic activity of NADP-dependent aldehyde dehydrogenases towards decanaldehyde is well-documented, with specific kinetic parameters varying between enzymes and organisms. For the NADP-dependent aldehyde dehydrogenase from Acinetobacter calcoaceticus, the Michaelis constant (Km) for decanal was found to be 1.5 x 10-6 M, indicating a high affinity for this substrate. nih.gov The Km value for NADP+ was 10.3 x 10-5 M, independent of the aldehyde chain length. nih.gov This enzyme also exhibited substrate inhibition by aldehyde excess, with a Ki value for decanal of 3.5 x 10-5 M. nih.gov NADPH showed product inhibition kinetics with a Ki of 2.2 x 10-4 M. nih.gov

Studies on human ALDH3A2 have reported a kcat of 2.18 sec-1 for decanal as a substrate. uniprot.org The coenzyme specificity of these enzymes is often dictated by the electrostatic environment around the 2'-hydroxy or 2'-phosphate groups of the adenosine (B11128) ribose moiety of NAD+ or NADP+. portlandpress.com In NADP+-dependent structures, the presence of specific residues, such as threonine and lysine, contributes to cofactor specificity, while an arginine residue (e.g., Arg-210 in Vibrio harveyi ALDH) can enhance cofactor affinity through pi stacking interactions with the adenine ring. portlandpress.com

The kinetic data for the NADP-dependent aldehyde dehydrogenase from Acinetobacter calcoaceticus are summarized in the table below:

| Parameter | Value (M) | Substrate/Coenzyme |

| Km | 1.5 x 10-6 | Decanal |

| Km | 10.3 x 10-5 | NADP+ |

| Ki | 3.5 x 10-5 | Decanal (substrate inhibition) |

| Ki | 2.2 x 10-4 | NADPH (product inhibition) |

Metabolic Interconversion Networks in Decanaldehyde Catabolism

Decanaldehyde catabolism involves a network of enzymatic reactions, with NADP/NADPH-dependent enzymes playing central roles in its detoxification and conversion. Aldehyde dehydrogenases catalyze the oxidation of decanal to decanoate (B1226879) (decanoic acid), a fatty acid. h-its.orguniprot.orgmodelseed.org This reaction consumes NADP+ and produces NADPH and protons. modelseed.org Conversely, NADPH-dependent aldehyde reductases facilitate the reduction of decanal to decanol (B1663958), a fatty alcohol. asm.org This interconversion is vital for maintaining metabolic balance and can be part of broader pathways, such as the synthesis of wax esters where fatty aldehydes are reduced to fatty alcohols. asm.org

The general reactions are:

Decanal + NADP+ + H2O → Decanoate + NADPH + 2H+ (catalyzed by aldehyde dehydrogenase) modelseed.org

Decanal + NADPH + H+ → Decanol + NADP+ (catalyzed by aldehyde reductase) asm.orguniprot.org

These interconversion networks ensure that potentially reactive aldehydes like decanal are efficiently metabolized, preventing their accumulation and facilitating their integration into other metabolic routes.

Broader Metabolic Context of NADP/NADPH in Aldehyde-Related Pathways

NADP and its reduced form, NADPH, are essential coenzymes with diverse and critical roles in cellular metabolism, extending far beyond the direct interconversion of decanaldehyde. units.it NADPH serves as the universal electron donor in numerous reductive biosynthetic pathways, including the synthesis of lipids, fatty acids, and nucleic acids. units.itwikipedia.orgecsci.co.kr It is also indispensable for maintaining and regenerating cellular detoxification and antioxidative defense systems. units.itecsci.co.krplos.org

In the context of aldehyde metabolism, NADPH is crucial for the detoxification of reactive aldehydes, which can be cytotoxic if allowed to accumulate. mdpi.com Enzymes like aldo-keto reductases, which are NADPH-dependent, exhibit broad substrate specificity and play a significant role in reducing various carbonyl compounds, including endogenous metabolites and xenobiotic aldehydes, to their corresponding alcohols. ebi.ac.ukuniprot.orgscience.gov This detoxification mechanism is vital for protecting cells from oxidative stress and damage. plos.org For example, the glyoxalase system, which detoxifies reactive aldehydes, relies on the recycling of oxidized glutathione (B108866) (GSSG) by glutathione reductase, an NADPH-dependent enzyme. plos.org

The maintenance of a readily available pool of NADPH is energetically costly for the cell, underscoring its importance. units.it The primary source of NADPH in animal cells is the oxidative phase of the pentose (B10789219) phosphate pathway, while in plant chloroplasts, it is generated during the light reactions of photosynthesis. ecsci.co.kr The balance between NADP+ and NADPH is a key indicator of the cellular redox state, influencing a multitude of metabolic and signaling pathways. units.itplos.org

Biological Roles and Inhibitory Functions of Nadp Decanaldehyde

NADP-Decanaldehyde as an Enzyme Inhibitor

The formation of adducts between NADP+ and aldehydes, such as decanaldehyde, results in a potent inhibitory compound that targets specific enzymes. This section explores the characteristics of this inhibition, focusing on NADP-linked aldehyde reductases.

Inhibition Kinetics of NADP-Linked Aldehyde Reductase by this compound Adducts

The adduct formed between Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+) and decanaldehyde has been identified as a significant inhibitor of NADP-linked aldehyde reductase. nih.gov Research on beef brain NADP-linked aldehyde reductase has determined the inhibition constant (Ki) for the NADP-decanal adduct to be 2.3 x 10-6 M. nih.gov This low Ki value indicates a high affinity of the inhibitor for the enzyme, signifying potent inhibition.

Aldehyde reductases, in general, follow a sequential ordered kinetic mechanism. researchgate.net In the forward reaction, the cofactor, NADPH, binds to the enzyme first, followed by the aldehyde substrate. researchgate.net The product, an alcohol, is released first, followed by the oxidized cofactor, NADP+. researchgate.net The release of NADP+ is often the rate-limiting step in this catalytic cycle. researchgate.net The NADP-decanal adduct likely acts as a competitive inhibitor with respect to NADPH, binding to the enzyme's cofactor binding site and preventing the catalytic cycle from proceeding.

Table 1: Inhibition Constants (Ki) of NADP-Aldehyde Adducts against Beef Brain Aldehyde Reductase

| Inhibitor Adduct | Ki Value (M) |

|---|---|

| This compound | 2.3 x 10-6nih.gov |

| NADP-Butyraldehyde | Data not available |

| NADP-Phenylpropionaldehyde | Data not available |

| NADP-Phenylacetaldehyde | Data not available |

This table is interactive. Click on the headers to sort.

Specificity of Inhibition Against Aldehyde Reductase Isoforms

The human aldehyde dehydrogenase (ALDH) superfamily is extensive, comprising 19 different isozymes grouped into 11 families. researchgate.net These enzymes exhibit varied substrate specificities and dependencies on NAD+ or NADP+ as cofactors. nih.gov For instance, some ALDHs can utilize either NAD+ or NADP+, with the preference sometimes being substrate-dependent. nih.gov

While the NADP-decanal adduct is a known inhibitor of beef brain NADP-linked aldehyde reductase, its specificity across the wide range of aldehyde reductase and dehydrogenase isoforms is not extensively detailed in the available literature. nih.gov However, the existence of multiple aldehyde reductase enzymes, even within the same tissue, suggests that inhibitory effects could be isoform-specific. science.gov For example, in mammalian liver, two distinct NADP-linked aldehyde reductases, AR I and AR II, have been identified, differing in pH optimum, substrate specificity, and response to inhibitors. science.gov This implies that the NADP-decanal adduct may exhibit differential inhibitory potency against various isoforms.

Reversibility and Irreversibility of Adduct-Mediated Inhibition

The nature of the inhibition by the NADP-decanal adduct, whether reversible or irreversible, is a critical aspect of its function. Aldehydes are known to form adducts with cellular components, which is a primary mechanism of their toxicity. nih.gov This can lead to the inactivation of enzymes. nih.gov

In the context of enzyme kinetics, product inhibition is a common regulatory mechanism. For example, NAD+ can act as a potent product inhibitor for the reverse activity of human NAD+ kinase, effectively making the reaction unidirectional. nih.gov Similarly, the NADP-decanal adduct can be viewed as a product analog. The inhibition of aldehyde reductase by this adduct is likely reversible, consistent with competitive inhibition where the inhibitor and the natural substrate (NADPH) compete for the same binding site on the enzyme. The binding is typically non-covalent, allowing for the possibility of reversal if the concentration of the natural substrate is increased. However, prolonged exposure or high concentrations of reactive aldehydes can lead to covalent modifications and irreversible inactivation of enzymes. nih.gov

Impact of this compound on Microbial Physiology and Metabolism

The presence of NADP-decanal and related fatty aldehydes can significantly influence the metabolic and physiological states of microorganisms, particularly in the domains of Bacteria and Archaea.

Modulation of Fatty Aldehyde Metabolism in Bacteria and Archaea

Fatty aldehyde metabolism is a key process in certain bacteria and archaea, particularly those involved in wax ester synthesis and alkane production. asm.orgacs.org This metabolism involves the reduction of fatty acyl-CoA to fatty aldehydes, which are then either reduced to fatty alcohols by fatty aldehyde reductases (FALDRs) or oxidized to fatty acids by fatty aldehyde dehydrogenases (FALDHs). acs.orgnih.gov

In the bacterium Marinobacter aquaeolei VT8, an enzyme has been identified that reduces long-chain aldehydes to their corresponding alcohols, with the highest activity observed for decanal (B1670006). asm.org This reaction is dependent on NADPH. asm.org The accumulation of a product analog like NADP-decanal could, through product inhibition, modulate the activity of such reductases, thereby affecting the balance between fatty alcohol and fatty acid production. asm.org

Furthermore, some bacteria possess multiple fatty aldehyde dehydrogenases with varying substrate specificities. nih.gov These enzymes typically show a preference for NAD+ over NADP+, which is characteristic of catabolic processes. nih.gov The presence of an inhibitory NADP-adduct could potentially shift the metabolic flux away from NADPH-dependent reductive pathways and towards NAD+-dependent oxidative pathways.

In thermophilic bacteria and archaea, alcohol dehydrogenases (ADHs) are prevalent and are typically NAD(P)-dependent. researchgate.net These enzymes play roles in various metabolic pathways, and their activity can be influenced by the availability of cofactors and the presence of inhibitors.

Table 2: Enzyme Activity with Decanal as a Substrate in Marinobacter aquaeolei VT8

| Enzyme | Reaction | Cofactor | Specific Activity |

|---|---|---|---|

| Fatty Aldehyde Reductase | Decanal reduction | NADPH | 85 nmol/min/mg asm.org |

| Fatty Acyl-CoA Reductase | Decanal reduction | NADPH | High activity acs.orgnih.gov |

| Fatty Aldehyde Dehydrogenase (Maqu_3316) | Decanal oxidation | NAD+ | Data available nih.gov |

This table is interactive. Click on the headers to sort.

Influence on Microbial Growth and Adaptation in Specific Environments

The ability of microorganisms to adapt to their chemical environment is crucial for survival. Nutrient limitation has a significant impact on microbial growth and can trigger various physiological adaptations. nih.gov The presence of inhibitory compounds like NADP-decanal can act as a stressor, forcing microbes to alter their metabolic strategies.

During periods of adaptation, such as the lag phase of growth, bacteria adjust to new conditions. libretexts.org The presence of a metabolic inhibitor could prolong this phase as the cells synthesize necessary enzymes or activate alternative pathways to circumvent the inhibition. In starvation or stationary phases, microbes undergo significant physiological changes to enhance survival, including alterations in membrane composition and DNA protection. libretexts.org

Roles in Non-Human Animal Models

Studies on this compound in Beef Brain Extracts

Investigations into the biochemical interactions within beef brain tissue have revealed a notable role for a compound formed from Nicotinamide adenine dinucleotide phosphate (NADP) and decanaldehyde. Specifically, the focus has been on the adduct created by the chemical addition of decanaldehyde to the NADP molecule. nih.gov

A significant outcome of this research is the identification of the NADP-decanaldenyde adduct as an inhibitor of NADP-linked aldehyde reductase, an enzyme isolated from beef brain. nih.gov The potency of this inhibition is quantified by an inhibition constant (Ki) of 2.3 x 10⁻⁶ M, demonstrating a considerable inhibitory impact on the enzyme's function. nih.gov To provide context, adducts formed between NADP and other aldehydes, including butyraldehyde, phenylpropionaldehyde, and phenylacetaldehyde, similarly inhibit this aldehyde reductase from beef brain. nih.gov

Modulation of Aldehyde Metabolism in Mammalian Tissues (e.g., Liver)

In mammalian tissues, especially the liver, the metabolism of aldehydes is a vital detoxification pathway. A key group of enzymes in this process is the aldehyde dehydrogenases (ALDHs), which catalyze the NAD(P)-dependent oxidation of a broad spectrum of aldehydes into their less reactive carboxylic acid counterparts. xiahepublishing.comnih.gov The liver acts as the primary organ for clearing these toxic aldehydes, and impaired function of this pathway can result in cellular damage and the progression of liver diseases. xiahepublishing.com A major cause of aldehyde-induced toxicity is the formation of adducts with essential cellular components like proteins. nih.gov

In the liver of mice, the cytosolic enzyme Aldh1a1 is a primary contributor to the breakdown of aldehydes produced during lipid peroxidation. nih.gov While it preferentially uses NAD+, it can also function with NADP+. nih.gov Furthermore, the activation of the mitochondrial enzyme ALDH2 has been shown to decrease the accumulation of damaging aldehyde-protein adducts, such as those formed with 4-hydroxy-2-nonenal (4-HNE), in the livers of specific mouse models. nih.govahajournals.org

Although direct evidence for the modulation of liver aldehyde metabolism by the NADP-decanaldenyde adduct is limited, its known inhibitory effect on aldehyde reductase in other tissues suggests a potential for similar regulatory actions in the liver. The creation of such an adduct could alter the dynamics of aldehyde metabolism by binding NADP+ and inhibiting crucial enzymes, thereby impacting the detoxification of a variety of aldehydes.

Decanaldehyde as an Intermediary in Specialized Metabolite Biosynthesis (NADP-Dependent)

Decanaldehyde, or decanal, is an aldehyde that occurs naturally and is a component of the characteristic scents of citrus fruits and buckwheat. perflavory.com Its natural occurrence points to the existence of specific biosynthetic pathways for its creation.

In certain microorganisms like yeast, the breakdown of alkanes can result in the formation of fatty aldehydes such as decanaldehyde. The first step in this process, a hydroxylation reaction, is frequently carried out by NADPH-dependent cytochrome P450 monooxygenases. researchgate.net

While the precise role of decanaldehyde as a direct intermediate in the NADP-dependent synthesis of specialized metabolites in animal models is not thoroughly documented, it is conceivable that analogous NADP-dependent enzymes are involved in its production from precursor molecules. Following its synthesis, decanaldehyde could then be further processed by other enzymes, potentially also NADP-dependent, to yield a variety of specialized metabolites.

Advanced Research Methodologies for Nadp Decanaldehyde Analysis

Biochemical Assays for NADP-Dependent Enzyme Activity

Biochemical assays are fundamental in characterizing the activity of enzymes that utilize NADP as a cofactor in the oxidation or reduction of decanaldehyde. These assays often rely on the unique spectrophotometric properties of the NADP/NADPH couple or are coupled to other enzymatic reactions for signal amplification.

Spectrophotometric Measurement of NADP/NADPH Turnover

A primary method for monitoring the activity of NADP-dependent dehydrogenases is through spectrophotometry. This technique leverages the distinct absorption spectra of the oxidized (NADP+) and reduced (NADPH) forms of the cofactor. NADPH has a characteristic absorbance peak at 340 nm, whereas NADP+ does not absorb light at this wavelength. nih.govsigmaaldrich.com

The activity of an NADP-dependent aldehyde dehydrogenase, for instance, can be continuously monitored by measuring the increase in absorbance at 340 nm as NADP+ is reduced to NADPH during the oxidation of decanaldehyde to decanoic acid. nih.gov The rate of this change is directly proportional to the enzyme's activity. Commercial kits are available that provide the necessary reagents, including buffers, cycling enzymes, and standards, to quantify total NADP/NADPH or NADPH alone in a sample. sigmaaldrich.comabcam.cnabcam.com These assays are highly specific for NADP/NADPH and are not interfered by the presence of NAD+/NADH. sigmaaldrich.comabcam.com

| Parameter | Value | Reference |

| NADPH Absorbance Maximum | 340 nm | nih.gov |

| Molar Absorption Coefficient for NADPH | 6.22 mM⁻¹ cm⁻¹ | nih.gov |

| Assay Specificity | Specific for NADP/NADPH | sigmaaldrich.comabcam.com |

| Lower Limit of Detection | 0.03 µM | abcam.cn |

This table summarizes the key parameters for the spectrophotometric measurement of NADP/NADPH turnover.

Coupled Enzyme Assays for Substrate Conversion

In instances where direct spectrophotometric measurement is not feasible or sufficiently sensitive, coupled enzyme assays provide an alternative approach. These assays link the activity of the primary NADP-dependent enzyme to a secondary, easily measurable enzymatic reaction. nih.gov

For example, to study the reduction of decanaldehyde to 1-decanol (B1670082) by an NADP-dependent reductase, the consumption of NADPH could be coupled to a reaction that regenerates NADPH, catalyzed by an enzyme like glucose-6-phosphate dehydrogenase. The activity of this secondary enzyme can then be measured. Conversely, the product of the primary reaction, such as decanoic acid from decanaldehyde oxidation, can serve as a substrate for a subsequent enzyme that produces a detectable signal. jeb.co.in This method allows for the continuous monitoring of the reaction and can be adapted for high-throughput screening. nih.govresearchgate.net An important consideration in designing these assays is to ensure that the coupling enzyme is not rate-limiting and that its activity is directly proportional to the activity of the primary enzyme of interest.

Analytical Techniques for Decanaldehyde and Its Metabolites

The accurate quantification of decanaldehyde and its metabolic products, such as decanoic acid and 1-decanol, is essential for a complete understanding of its metabolic fate. Various analytical techniques, primarily chromatography-based methods, are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds like decanaldehyde. nih.govnist.govnih.gov In this method, the sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification and quantification. cdc.gov

For the analysis of aldehydes in biological samples, techniques such as solid-phase microextraction (SPME) can be used to extract and concentrate the analytes prior to GC-MS analysis. jeb.co.incdc.gov This enhances the sensitivity of the method, allowing for the detection of trace amounts of decanaldehyde and its metabolites. cdc.gov

| Technique | Analyte | Sample Matrix | Key Features | Reference |

| GC-MS | Decanaldehyde, other aldehydes | Air, food, biological samples | High sensitivity and specificity, provides structural information. | nih.govnih.govcdc.gov |

| SPME-GC-MS | Decanaldehyde, 1-decanol, decanoic acid | Culture broth, biological fluids | Pre-concentration of analytes, enhanced sensitivity. | jeb.co.incdc.gov |

This table provides an overview of GC-MS applications for decanaldehyde analysis.

High-Performance Liquid Chromatography (HPLC) for NADP-Adduct Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. In the context of NADP-decanaldehyde research, HPLC is particularly useful for the analysis of NADP-adducts. nih.gov Decanaldehyde can react with the nicotinamide (B372718) moiety of NADP+ to form a stable adduct, which can act as an inhibitor of NADP-linked aldehyde reductases. nih.gov

To facilitate the analysis of aldehydes by HPLC, they are often derivatized with a reagent that imparts a chromophore or fluorophore to the molecule, enhancing its detection by UV-Vis or fluorescence detectors. nih.gov For instance, aldehydes can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNP) to form DNP-adducts that are readily analyzable by HPLC. nih.gov This method has been successfully applied to the assay of aldehydes in blood and tissue samples. nih.gov

Radiotracer and Stable Isotope Labeling Studies

Radiotracer and stable isotope labeling studies are invaluable for tracing the metabolic pathways of decanaldehyde. symeres.com In these experiments, decanaldehyde is synthesized with a radioactive isotope (e.g., ¹⁴C) or a stable isotope (e.g., ²H or ¹³C). symeres.com The labeled compound is then introduced into a biological system, and the distribution of the label among various metabolites is monitored over time.

This approach allows for the unambiguous identification of metabolic products and the quantification of metabolic fluxes. Stable isotope labeling, in particular, when coupled with mass spectrometry (a technique known as SIL-LC-MS), provides a powerful tool for profiling aldehyde-containing compounds in complex biological samples like urine. rsc.orgacs.org The use of stable isotope-labeled internal standards can also improve the accuracy and precision of quantification in mass spectrometry-based assays. researchgate.netacs.org

Structural Biology Techniques

Structural biology offers powerful methods to visualize the precise three-dimensional arrangement of atoms within a molecule and its complexes, providing critical insights into function and interaction.

X-ray Crystallography for Enzyme-Adduct Complex Determination

X-ray crystallography is a premier technique for determining the high-resolution, three-dimensional structure of molecules, including complex biological assemblies like enzyme-inhibitor complexes. nih.govnih.gov The process involves crystallizing the target molecule—in this case, an aldehyde reductase enzyme bound to the NADP-decanaldenyde adduct—and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. nih.gov

For the NADP-decanaldenyde adduct, this technique would be invaluable for understanding its inhibitory action on NADP-dependent aldehyde reductases. Research on human aldose reductase, an enzyme implicated in diabetic complications, has successfully used X-ray crystallography to detail the binding of various inhibitors. nih.govebi.ac.uktandfonline.com These studies reveal how inhibitors fit into the active site, which is composed of the coenzyme (NADP+) binding domain and a substrate-binding pocket. nih.govtandfonline.com

A crystallographic study of an aldehyde reductase in complex with the NADP-decanaldenyde adduct would aim to:

Identify Key Interactions: Pinpoint the specific amino acid residues in the enzyme's active site that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the decanaldehyde and NADP+ portions of the adduct. nih.gov

Reveal Conformational Changes: Determine if the binding of the adduct induces conformational shifts in the enzyme structure, which can "lock" the coenzyme in place and prevent catalytic activity. nih.gov

Explain Specificity: Provide a structural basis for why the enzyme is susceptible to inhibition by this specific adduct. The structure of the active site, including residues like Tyr-48, His-110, Asp-43, and Lys-77 in human aldose reductase, is crucial for both substrate recognition and the catalytic mechanism. ebi.ac.uknih.gov

The successful crystallization and analysis of such a complex would provide a definitive structural blueprint, guiding further functional studies and inhibitor design. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei and can provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. doi.orglibretexts.org For the NADP-decanaldenyde adduct, NMR would be the primary method to confirm its formation and elucidate its precise covalent structure.

Spectroscopic and kinetic studies on the formation of a covalent adduct between NADP+ and glycolaldehyde (B1209225) with aldose reductase have demonstrated the utility of such approaches. nih.gov These studies use changes in absorbance and fluorescence to monitor adduct formation and characterize its properties. nih.gov

A typical NMR analysis of the NADP-decanaldenyde adduct would involve several experiments:

¹H NMR: To identify the protons in the molecule. The aldehydic proton of decanaldehyde (typically appearing around 9-10 ppm) would be absent in the adduct, while new signals corresponding to the modified nicotinamide ring of NADP+ would appear. libretexts.org

¹³C NMR: To observe the carbon skeleton. This would confirm the formation of a new covalent bond between the decanaldehyde carbonyl carbon and the NADP+ molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the precise point of attachment between the two parent molecules. sapub.org

Table 1: Hypothetical NMR Data for this compound Adduct Characterization

| NMR Experiment | Purpose | Expected Observation for Adduct Formation |

|---|---|---|

| ¹H NMR | Identify and quantify protons. | Disappearance of the decanaldehyde aldehydic proton signal (~9.7 ppm). Appearance of new, upfield-shifted signals for protons on the newly formed stereocenter. |

| ¹³C NMR | Identify carbon environments. | Disappearance of the decanaldehyde carbonyl carbon signal (~200 ppm). Appearance of a new signal for the carbon at the linkage point, now a C-O or C-N bond. |

| COSY (Correlation Spectroscopy) | Show proton-proton couplings. | Establish connectivity between protons on the decanal (B1670006) moiety and the modified nicotinamide ring, confirming the adduct structure. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Show long-range proton-carbon couplings. | Provide definitive evidence of the covalent link by showing a correlation between protons on one part of the adduct (e.g., decanal) and carbons on the other (e.g., NADP+). |

Molecular Biology and Genetic Engineering Approaches

Molecular biology techniques are essential for producing and manipulating the enzymes that interact with NADP-decanaldenyde, allowing for detailed investigation of their function and the specifics of their interaction with the adduct.

Gene Expression and Site-Directed Mutagenesis of NADP-Dependent Enzymes

To thoroughly study the interaction between NADP-decanaldenyde and its target enzyme, such as an aldehyde reductase, it is crucial to produce the enzyme in large quantities and to be able to modify its structure systematically. This is achieved through gene expression and site-directed mutagenesis.

First, the gene encoding the NADP-dependent aldehyde reductase of interest is cloned. plos.org This gene can then be inserted into a suitable expression system to produce the recombinant protein. plos.org Once the expression system is established, site-directed mutagenesis can be employed to systematically replace specific amino acids within the enzyme's active site. nih.govplos.org

This approach has been used effectively to probe the active sites of human aldose reductase and mouse aldehyde oxidase. nih.govplos.org By mutating key residues thought to be involved in binding the cofactor (NADP+) or the substrate (the aldehyde), researchers can assess the impact of each residue on catalytic activity and inhibitor binding. For instance, mutating residues in the hydrogen-bonding network, such as Tyr-48, Asp-43, and Lys-77 in aldose reductase, can drastically alter the enzyme's kinetics and its affinity for ligands. nih.gov In the context of the NADP-decanaldenyde adduct, mutagenesis studies could identify the residues critical for the adduct's high-affinity binding and inhibitory effect. A drastic decrease in binding affinity or a restoration of enzyme activity in a mutant would implicate the altered residue in the interaction. plos.org

In Vitro Cellular and Subcellular Fractionation Studies

To understand the physiological relevance of the NADP-decanaldenyde adduct, it is essential to determine where its target enzyme, aldehyde reductase, is located within the cell. Subcellular fractionation is a classic biochemical technique used to isolate different organelles and cellular compartments. nih.govnih.gov

The process involves carefully breaking open cells (homogenization) and then subjecting the homogenate to a series of centrifugation steps at increasing speeds. This differential centrifugation separates cellular components based on their size and density, yielding fractions enriched in nuclei, mitochondria, microsomes (fragments of the endoplasmic reticulum), and the cytosol (the soluble portion of the cytoplasm). nih.govresearcher.life

Studies on aldehyde reductases in various tissues have utilized this method to pinpoint their location. For example, the principal isoenzymes of aldehyde reductase in ox brain were found to be located in the cytosol. nih.govnih.gov In murine kidney, aldehyde reductase is also primarily cytosolic but shows increased concentration at the apical membrane of proximal tubules. physiology.orgresearchgate.net An NADP-dependent retinol (B82714) dehydrogenase/reductase was localized to peroxisomes, a finding confirmed by expressing a fluorescently tagged version of the protein. researchgate.net

By analyzing the enzymatic activity of aldehyde reductase in each isolated fraction, researchers can determine its primary site of action. This information is critical for understanding which cellular processes might be affected by the formation of the NADP-decanaldenyde adduct and its inhibitory effects.

Enzyme Localization in Cellular Compartments (e.g., Mitochondria, Peroxisomes)

The metabolic fate of aldehydes like decanaldehyde is intrinsically linked to the subcellular localization of specific enzymes. researchgate.net While the endoplasmic reticulum (microsomes) is a primary site for xenobiotic metabolism, both mitochondria and peroxisomes play significant roles in aldehyde processing and the maintenance of the NADP+/NADPH pool, which is critical for reductive biosynthesis and antioxidant defense. nih.govnih.gov

Mitochondria: This organelle contains its own distinct pool of NADP(H), which is essential for various metabolic functions, including the biosynthesis of proline. nih.govnih.gov The generation of mitochondrial NADP(H) is dependent on the enzyme NAD kinase 2 (NADK2). nih.gov Studies in yeast have shown that the oxidation of fatty alcohols to aldehydes and subsequently to fatty acids can occur within mitochondria, indicating the presence of aldehyde dehydrogenase activity. researchgate.net The compartmentalization of NADP(H) means these molecules cannot freely cross subcellular membranes, highlighting the importance of localized enzyme systems for their utilization. nih.gov

Peroxisomes: These organelles have a highly oxidative metabolism and are known to be sites of fatty acid β-oxidation. researchgate.netnih.gov The conversion of long-chain fatty alcohols to aldehydes and then to fatty acids also takes place in peroxisomes. researchgate.net Peroxisomes contain several NADP-dependent dehydrogenases, such as NADP-isocitrate dehydrogenase (NADP-ICDH), which serve as a major system for regenerating the reduced cofactor NADPH. nih.govnih.gov This regenerated NADPH is then available for use in other peroxisomal pathways, including antioxidant cycles. nih.govnih.gov The localization of aldehyde-metabolizing enzymes within peroxisomes underscores their role in lipid metabolism and cellular detoxification processes.

Table 1: Subcellular Localization and Function of Enzymes in Aldehyde Metabolism

| Cellular Compartment | Key Associated Enzymes/Processes | Function Related to Aldehyde Metabolism & NADP(H) |

| Mitochondria | Aldehyde Dehydrogenase, NAD Kinase 2 (NADK2) | Oxidation of aldehydes; generation of a distinct mitochondrial NADP(H) pool for biosynthesis (e.g., proline). researchgate.netnih.govnih.gov |

| Peroxisomes | Fatty Alcohol Oxidase, Aldehyde Dehydrogenase, NADP-Isocitrate Dehydrogenase (NADP-ICDH) | Oxidation of fatty alcohols to aldehydes and fatty acids; regeneration of NADPH for antioxidant defense and other pathways. researchgate.netnih.govnih.gov |

| Microsomes (Endoplasmic Reticulum) | Cytochrome P-450, Microsomal Aldehyde Dehydrogenase (mALDH) | Initial hydroxylation of alkanes to alcohols; oxidation of aldehydes to carboxylic acids. researchgate.netacs.org |

Microsomal Incubation Systems for Metabolic Stability Assessments (excluding human)

Microsomal incubation systems are a cornerstone of in vitro metabolic research, providing a simplified and controlled environment to study the metabolism of compounds. evotec.compharmaron.com These subcellular fractions, derived from the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and aldehyde dehydrogenases (ALDH). nih.govacs.org By incubating a test compound with liver microsomes from preclinical species such as rats, researchers can determine its metabolic stability and identify key metabolic pathways. pharmaron.comcellgs.com

In the context of this compound, studies focusing on its aldehyde component, decanal, using rat hepatic microsomes have yielded significant findings. Rat liver microsomes efficiently catalyze the dehydrogenation of aliphatic aldehydes like decanal, with NAD+ often being the preferred cofactor over NADP+. acs.org Research has successfully purified a microsomal aldehyde dehydrogenase (mALDH) from rat liver, which shows a high affinity and maximal reaction velocity for decanal. acs.org

Kinetic parameters from these studies provide a quantitative measure of metabolic efficiency. For the purified mALDH from rat hepatic microsomes, the Michaelis constant (Km) for decanal was found to be 3.2 µM, and the maximal velocity (Vmax) was 26.7 nmol of NADH produced per minute per milligram of protein. acs.org

Furthermore, microsomal systems are valuable for investigating the effects of inhibitors on metabolic pathways. For example, the administration of metyrapone (B1676538) to rats was shown to cause a dose-dependent decrease in the activity of microsomal decanal dehydrogenation. nih.gov This inhibition occurred without altering the enzyme's Km for decanal or NAD, suggesting an inactivation of a portion of the mALDH enzyme rather than competitive inhibition. nih.gov Such assessments are crucial for understanding potential interactions that could alter the metabolic clearance of aldehyde-containing compounds.

Table 2: Kinetic and Inhibition Data for Decanal Dehydrogenation in Rat Liver Microsomes

| Parameter | Condition | Value | Reference |

| Km (Decanal) | Purified mALDH | 3.2 µM | acs.org |

| Vmax (Decanal) | Purified mALDH | 26.7 nmol NADH/min/mg | acs.org |

| Vmax (Decanal) | Untreated Microsomes | 330 +/- 10 nmol NADH/min/mg | nih.gov |

| Vmax (Decanal) | Metyrapone-Treated Microsomes | 200 +/- 10 nmol NADH/min/mg | nih.gov |

| % Control Activity | 25 mg/kg Metyrapone | 70% | nih.gov |

| % Control Activity | 100 mg/kg Metyrapone | 43% | nih.gov |

| % Control Activity | 250 mg/kg Metyrapone | 12% | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel NADP-Dependent Enzymes Utilizing Decanaldehyde

The interaction of decanaldehyde with NADP-dependent enzymes presents a fertile ground for the discovery of novel biocatalysts. While it is known that NADP-decanaldenhyde acts as an inhibitor of beef brain NADP-linked aldehyde reductase, this highlights the broader potential for identifying other enzymes that either utilize or are modulated by decanaldehyde in an NADP-dependent manner. nih.govresearchgate.netbindingdb.orgthegoodscentscompany.comthegoodscentscompany.comacs.orgebi.ac.ukperflavory.comthegoodscentscompany.com

Aldehyde dehydrogenases (ALDHs), a diverse superfamily of enzymes, are known to catalyze the NAD(P)+-dependent oxidation of aldehydes to carboxylic acids. researchgate.net Exploring new ALDHs, particularly those with specificity for long-chain aldehydes like decanaldehyde, could reveal novel metabolic pathways or enzymatic functions. For instance, studies have shown that decanaldehyde can be oxidized to decanoate (B1226879) by a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD)-linked dehydrogenase in Candida, which is induced in the presence of decane (B31447). nih.gov This suggests the existence of various aldehyde-metabolizing enzymes with different cofactor specificities (NAD vs. NADP) and substrate preferences. Future research could focus on:

Metagenomic and bioinformatics approaches: Screening environmental or specialized microbial metagenomes for novel NADP-dependent enzymes capable of transforming decanaldehyde.

Enzyme promiscuity and evolution: Investigating the ability of existing NADP-dependent reductases or dehydrogenases to interact with decanaldehyde, and how their substrate specificity might be engineered or naturally evolved.

Structural and functional characterization: Detailed studies of newly identified enzymes to elucidate their active site architecture, substrate binding mechanisms, and cofactor preferences for decanaldehyde.

Engineering of Metabolic Pathways for Targeted Decanaldehyde Conversion

Metabolic engineering offers a powerful avenue to manipulate biological systems for the targeted production or degradation of decanaldehyde, with NADP-dependent steps often playing a crucial role in maintaining redox balance. mdpi.com Decanaldehyde is a valuable compound in the flavor and fragrance industry, and its sustainable production is of interest. perflavory.comwikipedia.orgfishersci.nothegoodscentscompany.comchemicalbook.com

Future directions in this area include:

Enhanced biosynthesis: Engineering microbial or plant metabolic pathways to increase the yield of decanaldehyde. This could involve overexpression of key enzymes in fatty acid biosynthesis and reduction pathways, or the introduction of novel pathways from other organisms. For example, the oxidation of decane to decanoate in Candida proceeds via decanol (B1663958) and decanaldehyde, involving NAD-linked dehydrogenases. nih.gov Similar NADP-dependent pathways could be engineered.

Bioremediation and detoxification: Designing microbial strains capable of efficiently degrading decanaldehyde, particularly in industrial waste streams or contaminated environments. This would involve identifying and optimizing NADP-dependent aldehyde reductases or dehydrogenases for efficient conversion.

Cofactor regeneration optimization: Given that NADP(H) is a critical cofactor, engineering strategies to optimize its regeneration within the cell are essential for maximizing the efficiency of decanaldehyde conversion processes. This includes manipulating the pentose (B10789219) phosphate (B84403) pathway, a primary source of NADPH. mdpi.com

Advanced Mechanistic Insights into NADP-Decanaldehyde Adduct Formation and Inhibition

The formation of the NADP-decanaldenhyde adduct and its inhibitory effect on NADP-linked aldehyde reductase is a significant finding. nih.govresearchgate.net Further mechanistic studies are crucial to fully understand the nature of this interaction and its broader biological implications. Adduct formation between the nicotinamide ring of NAD(P)H and various substrates or inhibitors is a known phenomenon, often involving a nucleophilic attack on the C4N atom of the pyridine (B92270) ring. researchgate.net

Research in this area could focus on:

Structural elucidation of the adduct: High-resolution structural studies (e.g., X-ray crystallography, NMR spectroscopy) of the NADP-decanaldenhyde adduct itself, and of the enzyme-adduct complex, to precisely map the binding site and the nature of the covalent or non-covalent interactions.

Kinetic and thermodynamic characterization: Detailed kinetic studies to determine the rates of adduct formation and dissociation, and thermodynamic parameters to understand the stability of the adduct.

Inhibition mechanism: Investigating the precise mechanism by which the NADP-decanaldenhyde adduct inhibits specific enzymes. This could involve competitive, non-competitive, or uncompetitive inhibition, or even irreversible inactivation. The reported Ki value for beef brain NADP-linked aldehyde reductase is 2.3 x 10^-6 M. nih.govresearchgate.net

Biological context: Exploring the physiological relevance of NADP-decanaldenhyde adduct formation in various biological systems, including its potential role in cellular stress responses, aldehyde detoxification, or metabolic regulation.

Development of High-Throughput Screening Assays for Enzyme Modulators

The identification of enzyme modulators (activators or inhibitors) that interact with NADP-decanaldenhyde or enzymes involved in its metabolism is critical for both fundamental research and potential applications. High-throughput screening (HTS) assays are indispensable tools for rapidly identifying such compounds. nih.govnih.gov

Future developments in HTS could include:

Fluorescence-based assays: Designing assays that leverage the fluorescence properties of NAD(P)H (which has an emission peak at 445-460 nm when excited at ~335 nm, unlike NADP+ which has no appreciable fluorescence) to monitor enzyme activity or adduct formation in real-time. wikipedia.org

Coupled enzyme assays: Developing robust coupled enzyme systems where the activity of a target enzyme is linked to an NAD(P)H-dependent reaction, allowing for colorimetric or fluorometric detection in a high-throughput format.

Biosensor development: Creating genetically encoded biosensors that can detect changes in intracellular NADP(H) levels or the NADPH/NADP+ ratio in response to decanaldehyde or its adduct, enabling in vivo screening. mdpi.com

Fragment-based drug discovery (FBDD): Utilizing FBDD approaches to identify small molecules that bind to active sites or allosteric sites of decanaldehyde-interacting enzymes, potentially leading to novel modulators.

Applications of this compound Research in Biotechnology and Industrial Processes (e.g., Biocatalysis, Flavor/Fragrance Production)

The insights gained from studying NADP-decanaldenhyde and its interactions have direct implications for various biotechnological and industrial applications.

Biocatalysis: Engineered NADP-dependent enzymes that efficiently convert decanaldehyde or related compounds could be employed as biocatalysts in industrial processes. This includes the stereoselective reduction of decanaldehyde to decanol or its oxidation to decanoic acid, both of which are valuable chemicals. Biocatalysis is increasingly sought after for natural product synthesis. researchgate.net

Flavor and Fragrance Production: Decanaldehyde is a key component in citrus and other natural flavors and fragrances. perflavory.comwikipedia.orgfishersci.nochemicalbook.com Research into its enzymatic synthesis or modification using NADP-dependent pathways could lead to more sustainable, efficient, and natural production methods. This aligns with consumer demand for natural products and the search for new biocatalysts in the flavor and fragrance industry. researchgate.net

Bioremediation: Understanding the enzymatic degradation of decanaldehyde, particularly by NADP-dependent systems, could lead to the development of robust bioremediation strategies for aldehyde contaminants in various environments.

Pharmaceutical and Chemical Synthesis: The ability of NADP-decanaldenhyde to inhibit specific aldehyde reductases suggests its potential as a lead compound for the development of new enzyme inhibitors, which could have therapeutic applications by modulating metabolic pathways. nih.govresearchgate.net

Q & A

Q. How should researchers navigate gaps in literature on this compound’s environmental impact?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify understudied areas. Design ecotoxicology assays (e.g., Daphnia magna toxicity tests) to assess biodegradation pathways. Publish negative results to mitigate publication bias .

Data Presentation & Reproducibility

Table 1 : Example Stability Profile of this compound

| Condition (pH/Temp) | Half-Life (Days) | Major Degradation Product | Detection Method |

|---|---|---|---|

| 7.4 / 25°C | 30 | Decanoic acid | HPLC-UV |

| 3.0 / 37°C | 7 | Aldehyde dimer | LC-MS |

Source: Hypothetical data illustrating stability study design principles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.